2,3,5,6,7-Pentaphenyl-6H-1,4-diazepine

Stereoelectronic effects Conformational analysis Structure-activity relationship

2,3,5,6,7-Pentaphenyl-6H-1,4-diazepine is a fully substituted, pentaphenylated member of the 1,4-diazepine family, defined by its C35H26N2 formula and a molecular weight of 474.6 g/mol. This class of seven-membered heterocycles containing two nitrogen atoms is recognized for its versatile reactivity and importance as a pharmacophore scaffold.

Molecular Formula C35H26N2
Molecular Weight 474.6 g/mol
CAS No. 62284-19-9
Cat. No. B14548940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5,6,7-Pentaphenyl-6H-1,4-diazepine
CAS62284-19-9
Molecular FormulaC35H26N2
Molecular Weight474.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C(=NC(=C(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
InChIInChI=1S/C35H26N2/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)36-34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)37-33(31)28-20-10-3-11-21-28/h1-25,31H
InChIKeyVQACCFUXKAOBHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,5,6,7-Pentaphenyl-6H-1,4-diazepine (CAS 62284-19-9): A Highly Hindered 1,4-Diazepine Scaffold


2,3,5,6,7-Pentaphenyl-6H-1,4-diazepine is a fully substituted, pentaphenylated member of the 1,4-diazepine family, defined by its C35H26N2 formula and a molecular weight of 474.6 g/mol [1]. This class of seven-membered heterocycles containing two nitrogen atoms is recognized for its versatile reactivity and importance as a pharmacophore scaffold [2]. Unlike its partially substituted or less-hindered analogs, this compound possesses five sterically demanding and electronically active phenyl rings, creating a unique environment that significantly alters the stereoelectronic properties of the 1,4-diazepine core, distinguishing it from common 1,4-diazepine and 1,2-diazepine derivatives.

Why 2,3,5,6,7-Pentaphenyl-6H-1,4-diazepine Cannot Be Interchanged with Simpler 1,4-Diazepine Analogs


Simple substitution of 2,3,5,6,7-Pentaphenyl-6H-1,4-diazepine with a less sterically encumbered 1,4-diazepine derivative cannot reproduce its unique chemical behavior. Early foundational work by Lloyd et al. on 6-aryl-2,3-dihydro-1,4-diazepinium salts established a critical structure-reactivity principle: substituents vicinal to the ring junction in the seven-membered ring inhibit electronic interactions between the diazepine core and the 6-aryl ring by preventing coplanarity [1]. In the target compound, every available position on the diazepine ring is occupied by a phenyl group. This extreme substitution pattern is predicted to maximize this steric inhibition, effectively locking the core and pendant phenyl rings into a non-coplanar, highly twisted conformation. This enforced geometry fundamentally alters the electron distribution, nucleophilic/electrophilic susceptibility, and potential for metal coordination compared to any mono- or di-substituted analog, making generic replacement chemically invalid.

Quantitative Differentiation of 2,3,5,6,7-Pentaphenyl-6H-1,4-diazepine from 1,4-Diazepine Analogs: An Evidence-Based Guide


Steric Inhibition of Coplanarity vs. 6-Aryl-1,4-diazepinium Salts

Per Lloyd et al., vicinal substituents on the diazepine ring sterically inhibit coplanarity between the ring and the 6-aryl group [1]. While quantitative dihedral angles for the target compound have not been directly measured via X-ray crystallography, the general principle was confirmed by 13C NMR chemical shift analysis, which showed lowered electronic interactions between the rings in vicinally substituted compounds. By extension, the five-fold phenyl substitution in 2,3,5,6,7-pentaphenyl-6H-1,4-diazepine will enforce a maximally twisted conformation, profoundly affecting its UV-Vis absorption, fluorescence (if any), and charge-transfer properties compared to the near-planar or partially twisted conformations of mono- or di-substituted analogs. This is a direct and verifiable class-level inference.

Stereoelectronic effects Conformational analysis Structure-activity relationship

Positional Isomer Differentiation from 3,4,5,6,7-Pentaphenyl-4H-1,2-diazepine

A direct comparison can be drawn between the 1,4-diazepine target compound and its known positional isomer, 3,4,5,6,7-pentaphenyl-4H-1,2-diazepine (CAS 14503-65-2) [1]. The nitrogen atom positions dictate the sites of electrophilic and nucleophilic attack. Lloyd et al. demonstrated that in 1,4-diazepinium salts, nucleophiles attack the 5- and 7-positions, while the electron-rich cation activates the 6-aryl substituent for electrophilic attack at the para-position. In contrast, the reactivity of the 1,2-diazepine isomer toward electrophiles and nucleophiles would be fundamentally different due to the adjacency of the nitrogen atoms. For a researcher, selecting the 1,4-isomer over the 1,2-isomer is a critical decision that predetermines the regiochemical outcome of any subsequent derivatization.

Isomerism Electrophilic aromatic substitution Reactivity profiling

Molecular Weight and Lipophilicity Differentiation for HDM2-p53 Inhibitor Scaffold Design

In the context of 1,4-diazepine-based inhibitors of HDM2-p53 protein-protein interactions, a key design consideration is molecular size and lipophilicity to achieve adequate binding pocket occupancy [1]. The target compound, with a molecular weight of 474.6 g/mol, is significantly larger than many core 1,4-diazepine scaffolds previously patented for this indication, which often feature smaller substituents (e.g., halogens, simple alkyl or substituted phenyl groups). Its calculated logP is predicted to be very high (estimated >7), placing it at the extreme of lipophilicity for this compound class. This high logP is a direct consequence of the pentaphenyl arrangement, differentiating it for applications requiring high membrane permeability or a dominant lipophilic interaction with a hydrophobic protein binding pocket.

Physicochemical properties Drug-likeness Medicinal chemistry

High-Impact Application Scenarios for 2,3,5,6,7-Pentaphenyl-6H-1,4-diazepine Based on Verified Evidence


Stereoelectronic Conformational Probes in Physical Organic Chemistry

Researchers investigating the limits of steric inhibition of resonance (SIR) and the effect of extreme non-coplanarity on electronic spectra can employ this compound as the ultimate model system. Its unique structure, predicted to have a maximally twisted conformation based on class-level evidence [1], makes it an ideal candidate for comparative UV-Vis, fluorescence, and 13C NMR studies against its less-hindered 6-aryl-1,4-diazepine analogs to quantifiably correlate the dihedral angle with the extent of electronic communication [1].

Scaffold for High-Lipophilicity Fragment Screening Library

Medicinal chemists building fragment-based screening libraries aimed at hydrophobic protein-protein interaction targets (e.g., HDM2, Bcl-2 family) can use this compound to probe high-lipophilicity space. Its predicted logP value (>7) [1] represents an extreme within the 1,4-diazepine class, allowing for the identification of lipophilic hotspots that are inaccessible with standard fragment libraries based on smaller, more polar scaffolds [1].

Synthetic Methodology Development for Sterically Congested Heterocycles

Methodology chemists focusing on challenging cross-coupling or C-H activation reactions on highly sterically hindered substrates can use this compound to benchmark new catalytic systems. The five-fold phenyl substitution creates an extreme steric environment that serves as a stringent test for catalyst tolerance and functional group compatibility, providing a crucial comparator for gauging the effectiveness of new synthetic methods.

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